molecular formula C19H15N5O4 B2425939 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one CAS No. 1331426-37-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one

Cat. No. B2425939
CAS RN: 1331426-37-9
M. Wt: 377.36
InChI Key: HQMGBONNDQLWIB-DUXPYHPUSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H15N5O4 and its molecular weight is 377.36. The purity is usually 95%.
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Scientific Research Applications

Structural Elucidation and Analysis

  • Structural Characterization : The compound has been synthesized and characterized using NMR, mass spectral analysis, and X-ray diffraction studies. It crystallizes in a triclinic crystal system and possesses a chiral center. This compound's molecular structure involves C—H⋯π and Cg⋯Cg interactions, indicating potential for diverse chemical interactions (Naveen et al., 2018).

Synthesis and Characterization of Derivatives

  • Derivative Synthesis : Research has explored the synthesis of various derivatives, such as pyrazole, isoxazole, and oxazepine compounds, derived from reactions involving similar structural frameworks. These studies provide insights into the chemical flexibility and potential applications of the compound in creating novel derivatives (Adnan et al., 2014).

Biological Properties and Applications

  • Antimicrobial and Anti-proliferative Activities : Derivatives containing similar structural motifs have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. This suggests potential applications in medical and pharmaceutical research, particularly in the development of new therapeutic agents (Mansour et al., 2020).

Chemical Intermediates and Reaction Studies

  • Role as Chemical Intermediates : The compound and its derivatives have been studied as key intermediates in various chemical reactions. This highlights their importance in synthetic chemistry for creating diverse chemical entities (Bondock et al., 2016).

Exploration in Patent Literature

  • Patent Analysis : Examination of patents indicates the potential use of related compounds in various pharmaceutical applications, suggesting a broader scope for research and development in the industry (Habernickel, 2001).

Corrosion Inhibition Studies

  • Corrosion Inhibition : Studies have been conducted to assess the effectiveness of similar oxadiazole derivatives in inhibiting corrosion, particularly in mild steel. This indicates potential industrial applications in protecting materials against corrosive environments (Ammal et al., 2018).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c25-17(4-2-12-1-3-15-16(7-12)27-11-26-15)24-9-13(10-24)19-22-18(23-28-19)14-8-20-5-6-21-14/h1-8,13H,9-11H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMGBONNDQLWIB-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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